molecular formula C9H15N3 B11917816 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B11917816
M. Wt: 165.24 g/mol
InChI Key: ORVSWGRFTMPUMX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable target for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves the condensation of 2-aminopyridine with aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is usually carried out in the presence of a catalyst and under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 3 can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C9H15N3/c1-6-7(2)12-5-3-4-8(10)9(12)11-6/h8H,3-5,10H2,1-2H3

InChI Key

ORVSWGRFTMPUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCC(C2=N1)N)C

Origin of Product

United States

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